2-fluoro-4-methyl-N-(pentan-2-yl)aniline
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Overview
Description
2-fluoro-4-methyl-N-(pentan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methyl-N-(pentan-2-yl)aniline can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . This process typically requires specific catalysts and reaction conditions to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally involves the use of advanced organic synthesis techniques and specialized equipment to handle the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-methyl-N-(pentan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
2-fluoro-4-methyl-N-(pentan-2-yl)aniline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and drug candidates.
Biology: The compound is used in the study of biochemical pathways and interactions involving hindered amine motifs.
Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methyl-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s hindered amine motif allows it to bind selectively to certain enzymes or receptors, modulating their activity and resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-methylpentan-2-yl)aniline: This compound shares a similar structure but differs in the position of the fluorine and methyl groups.
2-fluoroaniline: A simpler compound with a single fluorine substitution on the aniline ring.
4-methylaniline: An aniline derivative with a methyl group substitution.
Uniqueness
2-fluoro-4-methyl-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern and hindered amine motif, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-fluoro-4-methyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H18FN/c1-4-5-10(3)14-12-7-6-9(2)8-11(12)13/h6-8,10,14H,4-5H2,1-3H3 |
InChI Key |
OULXIWXJYMGKJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=C(C=C(C=C1)C)F |
Origin of Product |
United States |
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